![molecular formula C10H18O3 B139400 2-t-Butyl-5-propyl-[1,3]dioxolan-4-one CAS No. 157733-17-0](/img/structure/B139400.png)
2-t-Butyl-5-propyl-[1,3]dioxolan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-t-Butyl-5-propyl-[1,3]dioxolan-4-one is a cyclic organic compound that is commonly used in scientific research. It is also known as tert-butylpropylidene glycol or tBPG. This compound is often used as a solvent or an intermediate in the synthesis of other compounds. In recent years, there has been a growing interest in the use of 2-t-Butyl-5-propyl-[1,3]dioxolan-4-one in various scientific fields due to its unique properties and potential applications.
Scientific Research Applications
2-t-Butyl-5-propyl-[1,3]dioxolan-4-one has a wide range of applications in scientific research. It is commonly used as a solvent for various compounds, including peptides, carbohydrates, and steroids. It is also used as an intermediate in the synthesis of other compounds, such as glycolipids and glycosphingolipids. Additionally, 2-t-Butyl-5-propyl-[1,3]dioxolan-4-one has been used in the development of new drug delivery systems and as a stabilizer for proteins and enzymes.
Mechanism Of Action
The mechanism of action of 2-t-Butyl-5-propyl-[1,3]dioxolan-4-one is not well understood. However, it is believed to interact with the hydrophobic regions of proteins and enzymes, stabilizing their structure and preventing denaturation. This property makes it useful in the development of new drug delivery systems and as a stabilizer for proteins and enzymes.
Biochemical And Physiological Effects
2-t-Butyl-5-propyl-[1,3]dioxolan-4-one has been shown to have minimal toxicity and is generally considered safe for use in scientific research. It is not known to have any significant biochemical or physiological effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-t-Butyl-5-propyl-[1,3]dioxolan-4-one is its ability to dissolve a wide range of compounds, including those that are insoluble in water. This property makes it useful as a solvent in various lab experiments. Additionally, its ability to stabilize proteins and enzymes makes it useful in the development of new drug delivery systems and as a stabilizer for proteins and enzymes.
However, there are also some limitations to the use of 2-t-Butyl-5-propyl-[1,3]dioxolan-4-one in lab experiments. One limitation is its relatively high cost compared to other solvents. Additionally, its low boiling point can make it difficult to handle in some experiments.
Future Directions
There are many potential future directions for research involving 2-t-Butyl-5-propyl-[1,3]dioxolan-4-one. One area of interest is the development of new drug delivery systems using this compound. Additionally, further research could be done to better understand the mechanism of action of 2-t-Butyl-5-propyl-[1,3]dioxolan-4-one and its potential applications in the stabilization of proteins and enzymes. Finally, research could be done to explore new synthesis methods for this compound that are more cost-effective and efficient.
Synthesis Methods
2-t-Butyl-5-propyl-[1,3]dioxolan-4-one can be synthesized through the reaction of tert-butylacetaldehyde and propionaldehyde in the presence of an acid catalyst. The reaction produces a mixture of diastereomers, which can be separated using column chromatography. The resulting compound is a colorless liquid with a boiling point of 132-134 °C.
properties
CAS RN |
157733-17-0 |
|---|---|
Product Name |
2-t-Butyl-5-propyl-[1,3]dioxolan-4-one |
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-tert-butyl-5-propyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C10H18O3/c1-5-6-7-8(11)13-9(12-7)10(2,3)4/h7,9H,5-6H2,1-4H3 |
InChI Key |
ILGODMRZDJWLOV-UHFFFAOYSA-N |
SMILES |
CCCC1C(=O)OC(O1)C(C)(C)C |
Canonical SMILES |
CCCC1C(=O)OC(O1)C(C)(C)C |
synonyms |
2-t-Butyl-5-propyl-[1,3]dioxolan-4-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



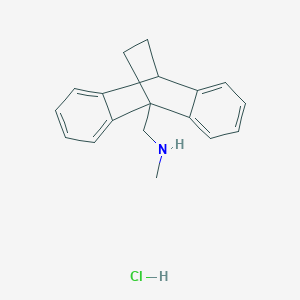
![2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B139327.png)

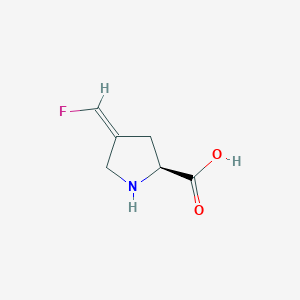
![Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B139332.png)


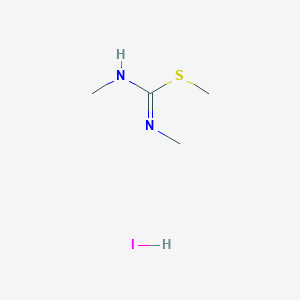
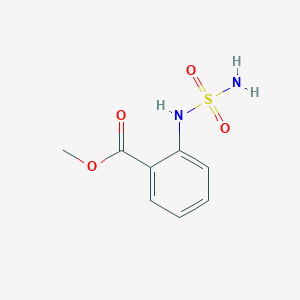
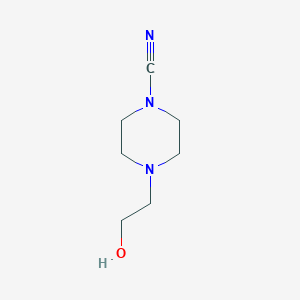
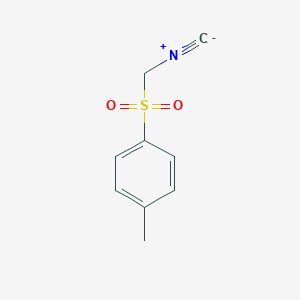
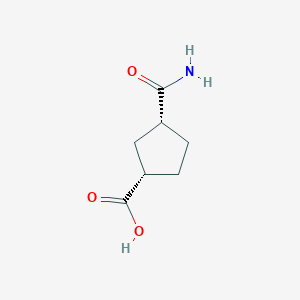
![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)
